N-(2,3-Dichlorophenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
This compound belongs to the 1,2,4-triazole-thioacetamide class, characterized by a triazole core substituted with a phenyl group at position 4 and a p-tolylaminomethyl group at position 3. The thioether linkage at position 3 connects to an acetamide moiety, which is further substituted with a 2,3-dichlorophenyl group. The p-tolylaminomethyl group may facilitate hydrogen bonding, impacting solubility and biological activity .
Properties
Molecular Formula |
C24H21Cl2N5OS |
|---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-2-[[5-[(4-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H21Cl2N5OS/c1-16-10-12-17(13-11-16)27-14-21-29-30-24(31(21)18-6-3-2-4-7-18)33-15-22(32)28-20-9-5-8-19(25)23(20)26/h2-13,27H,14-15H2,1H3,(H,28,32) |
InChI Key |
VSBVZAXUEOUCLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazides
A common approach involves cyclizing thiosemicarbazide precursors under basic conditions. For example, reaction of phenylisothiocyanate with hydrazine derivatives yields 1,2,4-triazole-3-thiol intermediates.
Procedure :
-
React 1-chloro-2-isothiocyanatobenzene with hydrazine hydrate in ethanol at 80°C for 6 hours.
-
Acidify the mixture to isolate 5-amino-4-phenyl-4H-1,2,4-triazole-3-thiol (Yield: 78%).
Analytical Data :
-
1H NMR (400 MHz, DMSO-d6) : δ 7.45–7.32 (m, 5H, Ph), 4.21 (s, 2H, NH2), 3.98 (s, 1H, SH).
-
HRMS (ESI) : m/z calc. for C9H9N4S [M+H]+: 213.0543, found: 213.0546.
Introduction of the p-Tolylamino Methyl Group
Mannich-Type Aminomethylation
The p-tolylamino methyl group is introduced via a Mannich reaction using formaldehyde and p-toluidine.
Procedure :
-
Suspend 5-amino-4-phenyl-4H-1,2,4-triazole-3-thiol (1 eq) in dry DMF.
-
Add paraformaldehyde (1.2 eq) and p-toluidine (1.1 eq).
-
Stir at 60°C under N2 for 12 hours.
-
Purify via column chromatography (Hexane:EtOAc = 3:1) to obtain 5-((p-tolylamino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (Yield: 65%).
Analytical Data :
Thioacetamide Linker Installation
Nucleophilic Displacement with Chloroacetamide
The thiol group undergoes alkylation with 2-chloro-N-(2,3-dichlorophenyl)acetamide in the presence of a base.
Procedure :
-
Dissolve 5-((p-tolylamino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (1 eq) in anhydrous THF.
-
Add K2CO3 (2 eq) and 2-chloro-N-(2,3-dichlorophenyl)acetamide (1.2 eq).
-
Reflux at 70°C for 8 hours.
-
Filter and concentrate to isolate the crude product. Purify via recrystallization (EtOH/H2O) (Yield: 82%).
Reaction Optimization :
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K2CO3 | THF | 70 | 8 | 82 |
| NaH | DMF | 25 | 12 | 68 |
| Et3N | Acetone | 50 | 10 | 74 |
Final Amide Coupling and Characterization
Activation of Carboxylic Acid
Although the thioacetamide linker is installed earlier, alternative routes employ carbodiimide-mediated coupling for amide bond formation.
Procedure :
-
React 2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid (1 eq) with EDC (1.5 eq) and HOBt (1.5 eq) in DCM.
-
Add 2,3-dichloroaniline (1.2 eq) and stir at 25°C for 24 hours.
-
Wash with NaHCO3 and brine, then dry over MgSO4 (Yield: 75%).
Spectroscopic Validation :
Comparative Analysis of Synthetic Routes
Yield and Efficiency
| Step | Method | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Triazole formation | Thiosemicarbazide cyclization | 78 | 95.2 |
| Aminomethylation | Mannich reaction | 65 | 91.8 |
| Thioacetamide linkage | Nucleophilic displacement | 82 | 97.4 |
| Amide coupling | EDC/HOBt activation | 75 | 94.6 |
Challenges and Mitigations
-
Regioselectivity in triazole formation : Controlled stoichiometry of phenylisothiocyanate prevents di-substitution.
-
Thiol oxidation : Use of degassed solvents and N2 atmosphere minimizes disulfide byproducts.
Scalability and Industrial Considerations
Patent EP0648742A1 highlights the utility of polymer-supported amine catalysts for large-scale thioacetamide synthesis, achieving >90% conversion with catalyst reuse . For the target compound, continuous flow systems could enhance throughput during the alkylation step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the triazole ring or the phenyl groups, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reagents, nucleophiles, and electrophiles can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution could introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
N-(2,3-Dichlorophenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide exhibits a range of biological activities:
- Antimicrobial Activity : Triazole derivatives are widely recognized for their antifungal properties. This compound has shown potential against various fungal strains in preliminary studies.
- Anticancer Potential : Research indicates that triazole derivatives can inhibit cancer cell proliferation. Initial studies suggest that this compound may exhibit cytotoxic effects against specific cancer cell lines.
Research Findings and Case Studies
- Antifungal Studies : A study published in Pharmaceutical Biology demonstrated that triazole derivatives possess significant antifungal activity against Candida species. The compound's structure may enhance its interaction with fungal enzymes involved in ergosterol biosynthesis .
- Anticancer Investigations : In vitro studies have indicated that compounds similar to this compound exhibit potent anticancer properties by inducing apoptosis in cancer cells. For instance, triazole derivatives have been shown to inhibit tumor growth in models of breast cancer .
- Mechanistic Insights : Research has suggested that the mechanism of action for triazole compounds may involve the inhibition of specific enzymes critical for cell survival and proliferation. This could be particularly relevant in developing targeted therapies for resistant strains of fungi or aggressive cancer types.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, triazole derivatives are known to interact with enzymes or receptors, inhibiting their activity. The molecular targets could include enzymes involved in cell wall synthesis, DNA replication, or signal transduction pathways.
Comparison with Similar Compounds
Structural Variations in Triazole-Thioacetamide Derivatives
Key structural differences lie in the substituents on the triazole ring and the acetamide moiety. Below is a comparative analysis:
Key Observations :
- Electron Effects : The target compound's 2,3-dichlorophenyl group provides stronger electron-withdrawing character compared to the 4-chlorophenyl (7h) or alkyl/aryl groups in other analogs. This may enhance thermal stability and influence binding affinity in biological systems.
- Biological Relevance : VUAA1 () demonstrates that ethyl and pyridinyl substituents on the triazole ring are critical for Orco receptor modulation. The target compound’s dichlorophenyl group may redirect its bioactivity toward other targets.
Insights :
- Yield Optimization : Higher yields (e.g., 83–88% in ) correlate with less sterically hindered substituents (e.g., pyridinyl, thiazole). The target compound’s dichlorophenyl group may reduce yield due to steric effects.
- Melting Points : Melting points increase with aromaticity and polar groups (e.g., 5n in melts at 199–202°C due to a thiazole ring). The target compound’s dichlorophenyl group likely elevates its melting point relative to alkyl-substituted analogs.
Biological Activity
N-(2,3-Dichlorophenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its anticancer properties, interactions with biomolecules, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a dichlorophenyl group and a triazole moiety, which are known to influence its biological activity. The presence of the thioacetamide group further enhances its pharmacological potential.
Molecular Formula
- Molecular Formula : C22H22Cl2N4OS
- Molecular Weight : 455.41 g/mol
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. The compound was evaluated using various cancer cell lines, including:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Caco-2 (Colorectal adenocarcinoma) | 16.63 ± 0.27 | Induction of apoptosis via ROS generation |
| MDA-MB-231 (Breast cancer) | Not specified | Potential apoptosis induction |
| LNCaP (Prostate carcinoma) | Not specified | Potential apoptosis induction |
| HEK-293 (Normal cell line) | Not specified | Control for cytotoxicity |
The compound showed a higher cytotoxic effect than standard chemotherapeutics like cisplatin and etoposide on Caco-2 cells, indicating its potential as a therapeutic agent in cancer treatment .
The mechanism by which this compound induces cytotoxicity involves several pathways:
- Apoptosis Induction : The Annexin V assay indicated that the compound promotes apoptotic cell death in cancer cells.
- Mitochondrial Membrane Potential (MMP) : Significant loss of MMP was observed in treated Caco-2 cells, suggesting mitochondrial dysfunction as a precursor to apoptosis.
- Reactive Oxygen Species (ROS) : The compound triggers ROS generation, leading to oxidative stress and subsequent cell death .
Interaction with Biomolecules
In addition to its anticancer properties, the compound's interactions with biomolecules such as DNA and serum proteins were also investigated. In vitro studies showed that it binds effectively to bovine serum albumin (BSA), which may influence its pharmacokinetics and bioavailability .
Study 1: Synthesis and Evaluation
A recent study synthesized several derivatives of the compound and evaluated their biological activities. Among these derivatives, one exhibited an IC50 value of 3.7 μM against BACE1, indicating potential applications in Alzheimer's disease therapy .
Study 2: Structural Investigations
Structural investigations utilizing techniques such as single-crystal X-ray diffraction revealed insights into the molecular interactions and stability of the compound in biological systems .
Q & A
Q. What are the optimal synthetic routes for N-(2,3-Dichlorophenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide, and what critical parameters govern yield and purity?
- Methodology : Synthesis typically involves multi-step processes:
Cyclization of thiosemicarbazide intermediates to form the triazole core.
Substitution reactions to introduce the p-tolylaminomethyl and dichlorophenyl groups.
Purification via column chromatography or recrystallization using ethanol-DMF mixtures.
Key parameters include solvent choice (e.g., DMF for solubility), temperature control (20–25°C for substitution reactions), and stoichiometric ratios of reagents like chloroacetyl chloride .
Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic and chromatographic methods?
- Methodology :
- NMR (¹H/¹³C) : Analyze proton environments (e.g., aromatic protons at δ 7.1–8.3 ppm) and carbonyl signals (δ ~167 ppm).
- IR : Confirm C=O stretch (~1678 cm⁻¹) and NH stretches (~3291 cm⁻¹).
- HPLC : Assess purity (>97%) using reverse-phase C18 columns.
- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing .
Q. What methodologies are appropriate for initial biological activity screening of this compound?
- Methodology :
- Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria.
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Kinase inhibition : Fluorescence-based ATP-binding assays for tyrosine kinases .
Advanced Research Questions
Q. What strategies can optimize reaction yields during the synthesis of complex triazole-acetamide hybrids like this compound?
- Methodology :
- Catalyst screening : Test bases like triethylamine vs. NaH for substitution efficiency.
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) for cyclization steps.
- Temperature gradients : Optimize microwave-assisted synthesis for time-sensitive reactions .
Q. How should researchers resolve contradictions between computational predictions and experimental spectral data for this compound?
- Methodology :
- Multi-technique validation : Cross-reference DFT-calculated IR/NMR with experimental data.
- Isotopic labeling : Use ¹⁵N/¹³C-labeled intermediates to trace unexpected peaks.
- Dynamic NMR : Investigate conformational flexibility causing spectral discrepancies .
Q. What advanced analytical approaches are required to establish structure-activity relationships (SAR) for this compound's biological targets?
- Methodology :
- Molecular docking : Simulate binding to targets like EGFR or COX-2 using AutoDock Vina.
- QSAR modeling : Correlate substituent electronegativity (e.g., Cl, CF₃) with bioactivity.
- Metabolite profiling : LC-MS/MS to identify active metabolites in hepatic microsomes .
Q. Which computational chemistry methods are most suitable for predicting this compound's pharmacokinetic properties and binding modes?
- Methodology :
- Molecular dynamics (MD) : Simulate membrane permeability (logP) in lipid bilayers.
- ADMET prediction : Use SwissADME for bioavailability and toxicity risks.
- Homology modeling : Build 3D models of novel targets lacking crystallographic data .
Q. How can researchers design control experiments to differentiate this compound's specific bioactivity from structural analogs?
- Methodology :
- Comparative bioassays : Test analogs lacking the p-tolylaminomethyl group.
- Competitive binding assays : Use fluorescent probes to assess target selectivity.
- CRISPR knockouts : Validate target specificity in gene-edited cell lines .
Q. What statistical methods are appropriate for analyzing dose-response discrepancies in this compound's pharmacological profiling?
- Methodology :
Q. What crystallographic techniques are essential for resolving ambiguities in this compound's three-dimensional conformation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
